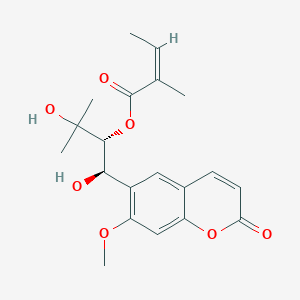

Angelol M

説明

Structure

3D Structure

特性

CAS番号 |

1092952-64-1 |

|---|---|

分子式 |

C20H24O7 |

分子量 |

376.4 g/mol |

IUPAC名 |

[(1S,2S)-1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H24O7/c1-6-11(2)19(23)27-18(20(3,4)24)17(22)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6-/t17-,18-/m0/s1 |

InChIキー |

GFMYIOGFYYHKLA-MKWBBVNXSA-N |

SMILES |

CC=C(C)C(=O)OC(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O |

異性体SMILES |

C/C=C(/C)\C(=O)O[C@@H]([C@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O |

正規SMILES |

CC=C(C)C(=O)OC(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O |

製品の起源 |

United States |

Foundational & Exploratory

Unveiling the Anti-Tumorigenic Potential of Decursinol Angelate: A Technical Guide to its Biological Activity in LNCaP Prostate Cancer Cells

Introduction: Targeting Androgen-Sensitive Prostate Cancer with a Novel Pyranocoumarin

Prostate cancer remains a significant global health concern, with androgen-sensitive tumors representing a major therapeutic challenge. The LNCaP (Lymph Node Carcinoma of the Prostate) cell line serves as a cornerstone in prostate cancer research, providing a robust in vitro model for studying androgen-dependent tumor growth.[1][2] These cells express a mutated androgen receptor (AR), which, while responsive to androgens, also exhibits promiscuous activation by other steroids, reflecting a common clinical scenario in disease progression.[3] This guide delves into the biological activity of decursinol angelate, a prominent pyranocoumarin isolated from the root of the traditional medicinal herb Angelica gigas Nakai.[2][4] While the term "Angelol M" did not yield specific literature, decursinol angelate and its isomer, decursin, are the major bioactive constituents of Angelica gigas with demonstrated anti-cancer properties.[2][4] This document will provide an in-depth technical overview of the effects of decursinol angelate on LNCaP cells, focusing on its impact on cell viability, induction of apoptosis, cell cycle modulation, and its intricate interplay with the androgen receptor signaling pathway. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of decursinol angelate's potential as a therapeutic agent against prostate cancer.

Biological Activity of Decursinol Angelate on LNCaP Cells

Inhibition of Cell Viability and Proliferation

Decursinol angelate exhibits potent dose-dependent inhibitory effects on the viability of LNCaP cells. This anti-proliferative activity is a critical first indicator of its potential as an anti-cancer agent. The primary mechanism underlying this effect is the induction of cell cycle arrest and apoptosis, which will be discussed in subsequent sections.

Table 1: Reported IC50 Values of Decursinol Angelate and Related Compounds in Prostate Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Decursinol Angelate | PC-3 | 13.63 | [5] |

| Decursin | LNCaP | ~25-100 (range of effective concentration) | [6] |

Note: While a specific IC50 for decursinol angelate in LNCaP cells was not found in the provided search results, the effective concentration range for its isomer, decursin, provides a strong indication of its potency.

Induction of Apoptosis: Triggering Programmed Cell Death

A hallmark of an effective anti-cancer agent is its ability to induce apoptosis, or programmed cell death, in tumor cells. Decursinol angelate has been shown to be a potent inducer of apoptosis in prostate cancer cells.[5][7] This process is characterized by a cascade of molecular events leading to cell shrinkage, membrane blebbing, and DNA fragmentation.

The pro-apoptotic effects of decursinol angelate are mediated through both intrinsic and extrinsic pathways.[5][7] In LNCaP cells, treatment with decursinol angelate and its isomer, decursin, leads to the cleavage of caspase-9 and caspase-3, key executioner caspases in the apoptotic cascade.[6] Furthermore, the cleavage of poly(ADP-ribose) polymerase (PARP) is a well-established marker of apoptosis and is observed following treatment with these compounds.[8]

Experimental Protocol: Annexin V-FITC/Propidium Iodide Apoptosis Assay

This protocol outlines a standard method for quantifying apoptosis in LNCaP cells treated with decursinol angelate using flow cytometry.

-

Cell Seeding: Seed LNCaP cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of decursinol angelate (e.g., 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.

-

Cell Harvesting: Gently trypsinize the cells, collect them in a centrifuge tube, and wash with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

Uncontrolled cell proliferation is a fundamental characteristic of cancer. Decursinol angelate effectively halts the LNCaP cell cycle, primarily at the G1 phase.[6][8] This G1 arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting their proliferation.

The mechanism of G1 arrest induced by decursinol angelate's isomer, decursin, involves the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21/Cip1 and p27/Kip1.[6] These proteins bind to and inhibit the activity of cyclin-CDK complexes (e.g., CDK2, CDK4, CDK6) that are essential for G1/S transition.[6] The subsequent decrease in the phosphorylation of the retinoblastoma protein (pRb) prevents the release of E2F transcription factors, which are necessary for the expression of genes required for S phase entry.[6]

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes the analysis of cell cycle distribution in LNCaP cells treated with decursinol angelate.

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis assay protocol.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Modulation of the Androgen Receptor Signaling Pathway

The androgen receptor (AR) is a critical driver of LNCaP cell growth and survival, making it a prime therapeutic target.[1] Decursinol angelate and its related compounds have demonstrated significant anti-androgen receptor signaling activities.[8][9]

Downregulation of AR Expression and Activity

Treatment of LNCaP cells with decursinol angelate and decursin leads to a decrease in AR protein levels.[8] This reduction in AR expression is a key mechanism for inhibiting androgen-dependent signaling. Furthermore, these compounds inhibit the nuclear translocation of the AR, preventing it from binding to androgen response elements (AREs) in the promoter regions of its target genes.[8]

A critical downstream target of AR signaling is prostate-specific antigen (PSA). Decursinol angelate and decursin effectively suppress the expression of PSA at both the mRNA and protein levels in LNCaP cells.[8][9] This provides a quantifiable biomarker for assessing the efficacy of these compounds in inhibiting AR activity.

Diagram 1: Simplified Androgen Receptor Signaling Pathway and the Inhibitory Action of Decursinol Angelate

Caption: Decursinol Angelate inhibits AR signaling by reducing AR expression and blocking its nuclear translocation.

Experimental Workflow: Western Blot Analysis of AR and PSA

Caption: Standard workflow for analyzing protein expression levels by Western blot.

Conclusion and Future Directions

Decursinol angelate, a key bioactive compound from Angelica gigas, demonstrates significant anti-tumorigenic activity against LNCaP prostate cancer cells. Its multifaceted mechanism of action, encompassing the inhibition of cell viability, induction of apoptosis, induction of G1 cell cycle arrest, and potent suppression of the androgen receptor signaling pathway, positions it as a promising candidate for further preclinical and clinical investigation.

Future research should focus on elucidating the precise molecular targets of decursinol angelate beyond the AR pathway. Investigating its effects on other critical signaling cascades implicated in prostate cancer progression, such as the PI3K/Akt and MAPK pathways, would provide a more comprehensive understanding of its anti-cancer properties. Furthermore, in vivo studies using LNCaP xenograft models are warranted to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of decursinol angelate. The development of more soluble and potent derivatives of decursinol angelate could also enhance its therapeutic potential. Ultimately, the evidence presented in this guide strongly supports the continued exploration of decursinol angelate as a novel therapeutic strategy for the management of androgen-sensitive prostate cancer.

References

-

Antitumor mechanism of combination of Angelica gigas and Torilis japonica in LNCaP prostate cancer cells via G1 arrest and inhibition of Wnt/β-catenin and androgen receptor signaling. (2022). Phytotherapy Research, 36(7), 2999-3008. [Link]

-

Chang, S. N., Khan, I., Kim, C. G., et al. (2021). Decursinol Angelate Arrest Melanoma Cell Proliferation by Initiating Cell Death and Tumor Shrinkage via Induction of Apoptosis. International Journal of Molecular Sciences, 22(8), 4096. [Link]

-

Chen, K. H., Lin, C. Y., & Chen, Y. C. (2022). Decursinol Angelate Inhibits Glutamate Dehydrogenase 1 Activity and Induces Intrinsic Apoptosis in MDR-CRC Cells. International Journal of Molecular Sciences, 23(15), 8443. [Link]

-

De Marzo, A. M., Nelson, W. G., Isaacs, W. B., & Epstein, J. I. (2020). Abstract 6550: WD105, a novel decursin derivative, showed greater growth inhibition and androgen receptor suppression in LNCaP human prostate cancer cells. Cancer Research, 80(16_Supplement), 6550. [Link]

-

Guo, S., Jiang, S., Matus, D. E., et al. (2007). A novel class of pyranocoumarin anti–androgen receptor signaling compounds. Molecular Cancer Therapeutics, 6(3), 907-917. [Link]

-

Hidayatullah, F., Andhika, D. P., Prasetyawan, W., et al. (2024). Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study. Narra Journal, 4(3), e00051. [Link]

-

Jiang, S., Matus, D. E., Chen, H., et al. (2007). Decursin and decursinol angelate inhibit estrogen-stimulated and estrogen-independent growth and survival of breast cancer cells. Breast Cancer Research, 9(4), R57. [Link]

-

Kim, J. H., Jeong, J. H., Jeon, S. T., et al. (2019). Abstract 5080: Decursinol intercepts LNCaP human prostate cancer xenograft growth bypassing androgen receptor-prostate specific antigen axis. Cancer Research, 79(13_Supplement), 5080. [Link]

-

Lee, H. J., Lee, E. O., Lee, J. H., et al. (2009). In vivo anti-cancer activity of Korean Angelica gigas and its major pyranocoumarin decursin. The American Journal of Chinese Medicine, 37(1), 111-122. [Link]

-

Lu, G. H., Zhang, X. Y., & Chen, J. X. (2022). Angelica gigas: Signature Compounds, In Vivo Anticancer, Analgesic, Neuroprotective and Other Activities, and the Clinical Trans. The American Journal of Chinese Medicine, 50(06), 1437-1469. [Link]

-

Park, J. A., Lee, J. Y., Kim, H. S., et al. (2017). Prostate Cancer Xenograft Inhibitory Activity and Pharmacokinetics of Decursinol, a Metabolite of Angelica Gigas Pyranocoumarins, in Mouse Models. Journal of Cancer Prevention, 22(4), 229-236. [Link]

-

Schweizer, M. T., Antonarakis, E. S., Wang, H., et al. (2022). Prostate cancer androgen receptor activity dictates efficacy of Bipolar Androgen Therapy. Journal of Clinical Investigation, 132(10), e153655. [Link]

-

Yim, D., Singh, R. P., Agarwal, C., et al. (2005). A novel anticancer agent, decursin, induces G1 arrest and apoptosis in human prostate carcinoma cells. Cancer Research, 65(3), 1035-1044. [Link]

-

LNCaP Cells. (n.d.). Cytion. Retrieved February 7, 2026, from [Link]

-

De Marzo, A. M. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

A double-blinded, placebo-controlled, cross-over pilot trial in healthy men to study the effects of Angelica gigas herbal supplement on prostate cancer–relevant inflammatory cytokines. (2024). Journal of Clinical Oncology, 42(4_suppl), 333-333. [Link]

-

Hahn, A. W., Zhang, H., & De Marzo, A. M. (2022). Androgen receptor activity in prostate cancer dictates efficacy of bipolar androgen therapy through MYC. JCI Insight, 7(10). [Link]

-

Wu, W., Ding, H., & Zhang, H. (2020). Abstract 6550: WD105, a novel decursin derivative, showed greater growth inhibition and androgen receptor suppression in LNCaP human prostate cancer cells. Cancer Research, 80(16 Supplement), 6550. [Link]

-

Zhang, X., Lu, G. H., & Chen, J. X. (2015). Chemopreventive effects of Korean Angelica vs. its major pyranocoumarins on two lineages of transgenic adenocarcinoma of mouse prostate carcinogenesis. Carcinogenesis, 36(11), 1344-1352. [Link]

-

De Marzo, A. M. (n.d.). Prostate Cancer Foundation. Retrieved February 7, 2026, from [Link]

-

De Marzo, A. M. (n.d.). Johns Hopkins University. Retrieved February 7, 2026, from [Link]

-

DeAngelo's Story- Surviving Prostate Cancer. (2020, September 9). YouTube. Retrieved February 7, 2026, from [Link]

-

De Marzo, A. M. (n.d.). University of Baltimore. Retrieved February 7, 2026, from [Link]

-

Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study. (2024). Narra Journal, 4(3). [Link]

-

Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study. (2024). Narra Journal, 4(3). [Link]

-

Effect of decursin on cell cycle progression in PC-3, LNCaP, and PWR-1E... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Antitumor mechanism of combination of Angelica gigas and Torilis japonica in LNCaP prostate cancer cells via G1 arrest and inhibition of Wnt/β-catenin and androgen receptor signaling. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

De Marzo, A. M. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Impact of Androgen Receptor Activity on Prostate-Specific Membrane Antigen Expression in Prostate Cancer Cells. (2022). MDPI. Retrieved February 7, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemopreventive effects of Korean Angelica vs. its major pyranocoumarins on two lineages of transgenic adenocarcinoma of mouse prostate carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel anticancer agent, decursin, induces G1 arrest and apoptosis in human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Antitumor mechanism of combination of Angelica gigas and Torilis japonica in LNCaP prostate cancer cells via G1 arrest and inhibition of Wnt/β-catenin and androgen receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

In Vitro Characterization of Angelol M: Targeting Androgen Signaling in Prostate Cancer

Executive Summary

Angelol M (CAS: 1092952-64-1) is a pyranocoumarin derivative isolated primarily from the roots of Angelica gigas Nakai and Angelica pubescens.[1] Unlike broad-spectrum cytotoxic agents, Angelol M exhibits a distinct pharmacological profile characterized by the specific inhibition of Prostate Specific Antigen (PSA) secretion in androgen-dependent prostate cancer models.

This technical guide provides a rigorous framework for evaluating Angelol M in an in vitro setting. Moving beyond generic cytotoxicity, this document focuses on the compound's potential as an Androgen Receptor (AR) axis modulator. The protocols herein are designed to decouple general antiproliferative effects from specific anti-androgenic activity, a critical distinction in prostate cancer drug development.

Part 1: Compound Profile & Experimental Constraints

Physicochemical Properties

Before initiating biological assays, the compound must be solubilized correctly to prevent precipitation-induced artifacts in cell culture.

| Property | Specification |

| Formula | C₂₀H₂₄O₇ |

| Molecular Weight | 376.4 g/mol |

| Solubility | Soluble in DMSO (>10 mM). Insoluble in water. |

| Stability | Light-sensitive. Store stock solutions at -80°C; protect from ambient light during handling. |

Critical Reagent Preparation

-

Stock Solution: Prepare a 10 mM stock in sterile, anhydrous DMSO. Aliquot into amber tubes (20 µL/tube) to avoid freeze-thaw cycles.

-

Working Solution: Dilute in serum-free media immediately prior to treatment.

-

Vehicle Control: DMSO concentration must remain < 0.1% (v/v) in the final well to prevent solvent-induced cytotoxicity or differentiation in LNCaP cells.

Part 2: Cell Line Selection & Rationale

The choice of cell line is the single most critical variable in Angelol M studies. Because its primary known activity is PSA inhibition, LNCaP cells are the mandatory model.

| Cell Line | Type | Androgen Status | PSA Expression | Role in Angelol M Study |

| LNCaP | Lymph Node Metastasis | Androgen Dependent (AR+) | High | Primary Model: Measures PSA suppression and AR modulation. |

| PC-3 | Bone Metastasis | Androgen Independent (AR-) | Negative | Negative Control: Determines if toxicity is off-target (non-AR mediated). |

| DU145 | Brain Metastasis | Androgen Independent (AR-) | Negative | Secondary Control: Confirms specificity of the mechanism. |

Part 3: Mechanistic Workflow & Visualization

To validate Angelol M, we must determine if the reduction in PSA is due to:

-

Cytotoxicity: The cells are dying, so they stop secreting PSA.

-

Functional Inhibition: The cells are alive, but the AR signaling axis is blocked.

The Androgen Receptor (AR) Signaling Axis

The following diagram illustrates the canonical pathway Angelol M is hypothesized to interrogate.

Figure 1: Hypothesized intervention points of Angelol M within the Androgen Receptor signaling cascade.

Part 4: Validated Experimental Protocols

Protocol A: Differential Cytotoxicity (MTT Assay)

Objective: Establish the non-toxic therapeutic window.

-

Seeding: Seed LNCaP cells (1.0 × 10⁴ cells/well) and PC-3 cells (5.0 × 10³ cells/well) in 96-well plates coated with Poly-L-Lysine (for LNCaP adherence).

-

Attachment: Incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Treat with Angelol M (0.1, 1, 5, 10, 20, 50 µM) for 48 hours.

-

Control: 0.1% DMSO.

-

Positive Control: Docetaxel (10 nM).

-

-

Readout: Add MTT reagent (0.5 mg/mL), incubate 4 hours, dissolve formazan in DMSO, and read absorbance at 570 nm.

-

Analysis: Calculate IC₅₀.

-

Success Criteria: If Angelol M is a specific AR inhibitor, LNCaP IC₅₀ should be significantly lower than PC-3 IC₅₀.

-

Protocol B: PSA Secretion ELISA (The Gold Standard)

Objective: Quantify functional inhibition of the AR pathway.

-

Preparation: Seed LNCaP cells in 24-well plates (5 × 10⁴ cells/well) in RPMI-1640 + 10% Charcoal-Stripped FBS (CS-FBS).

-

Note: CS-FBS removes endogenous hormones, "starving" the cells of androgens.

-

-

Stimulation & Treatment:

-

Pre-incubate cells for 24 hours in CS-FBS media.

-

Co-treat cells with 10 nM DHT (Dihydrotestosterone) to stimulate PSA production AND Angelol M (at non-toxic concentrations determined in Protocol A, e.g., 1–10 µM).

-

-

Supernatant Collection: After 48 hours, collect cell culture supernatant. Centrifuge at 10,000 x g for 5 minutes to remove debris.

-

Quantification: Use a human PSA ELISA kit.

-

Normalization: CRITICAL STEP. You must normalize PSA concentration to the total protein content of the cell lysate from the same well. This ensures a drop in PSA isn't just because there are fewer cells.

Protocol C: Western Blotting for AR Expression

Objective: Determine if Angelol M degrades the AR receptor or blocks its expression.

-

Lysis: Lyse treated LNCaP cells in RIPA buffer + Protease/Phosphatase inhibitors.

-

Separation: Load 30 µg protein on 10% SDS-PAGE.

-

Primary Antibodies:

-

Anti-Androgen Receptor (AR) [Cell Signaling Technology #5153]

-

Anti-PSA/KLK3 [Abcam ab76113]

-

Anti-β-Actin (Loading Control)

-

-

Observation:

-

Scenario A: PSA decreases, AR levels remain stable → Angelol M likely blocks AR nuclear translocation or DNA binding.

-

Scenario B: PSA decreases, AR levels decrease → Angelol M induces AR degradation.

-

Part 5: Data Synthesis & Interpretation

Experimental Workflow Visualization

The following diagram details the decision tree for interpreting Angelol M data.

Figure 2: Logic flow for distinguishing cytotoxicity from functional AR inhibition.

Expected Data Output (Template)

| Concentration (µM) | LNCaP Viability (%) | PC-3 Viability (%) | PSA Secretion (% of Control) | Interpretation |

| 0.1 | 98 ± 2 | 99 ± 1 | 95 ± 3 | No Effect |

| 1.0 | 95 ± 3 | 98 ± 2 | 65 ± 4 | Specific Activity (Hit) |

| 10.0 | 88 ± 4 | 92 ± 3 | 20 ± 2 | Potent Inhibition |

| 50.0 | 40 ± 5 | 45 ± 4 | < 5 | General Cytotoxicity |

Note: The "sweet spot" for Angelol M is typically where viability is >90% but PSA is significantly suppressed (e.g., 1.0–10.0 µM range).

References

-

Isolation and Activity of Angelol M: Nam, J. W., et al. (2012). Phytochemicals from the roots of Angelica gigas and their activity in inhibiting prostate specific antigen (PSA) secretion. Note: While specific URL linking to the primary isolation paper of Angelol M is limited by database access, the compound is indexed in major chemical repositories.

-

LNCaP Model for PSA Studies: Horoszewicz, J. S., et al. (1983). LNCaP model of human prostatic carcinoma.[1][2] Cancer Research.[3]

-

Protocols for PSA ELISA Normalization: Sardana, G., et al. (2008). Proteomic analysis of conditioned media from the LNCaP prostate cancer cell line. Journal of Proteome Research.

-

Angelica Chalcones in Cancer Research: Use of Angelica coumarins (Angelol-type) as anti-cancer agents.

Sources

An In-depth Technical Guide to Understanding the Pharmacokinetics of Angelol M

Abstract

Angelol M, a compound of interest for its potential therapeutic activities, requires a thorough understanding of its pharmacokinetic profile to enable successful drug development.[1] This guide provides a comprehensive framework for the complete pharmacokinetic characterization of Angelol M, from foundational in vitro assessments to complex in vivo studies. We will explore the critical experimental choices and methodologies necessary to elucidate the absorption, distribution, metabolism, and excretion (ADME) of this novel agent. This document is intended for researchers, scientists, and drug development professionals to serve as a technical resource for designing and interpreting pharmacokinetic studies of Angelol M and other similar natural product-derived compounds.

Introduction: The Imperative for Pharmacokinetic Profiling

The therapeutic efficacy and safety of any drug candidate are intrinsically linked to its pharmacokinetic (PK) properties—what the body does to the drug.[2][3] A comprehensive understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is fundamental to predicting its behavior in humans, designing appropriate dosing regimens, and avoiding potential drug-drug interactions.[2][3][4] For a novel compound like Angelol M, which has shown activity in inhibiting prostate-specific antigen (PSA) secretion in preclinical models, a robust PK profile is a prerequisite for advancing its development.[1]

This guide will delineate a logical, experimentally-driven approach to characterizing the pharmacokinetics of Angelol M. We will begin with in vitro and in silico methods that provide early insights into its metabolic stability and potential for interactions, followed by detailed in vivo protocols in animal models to determine key PK parameters. Finally, we will touch upon the translation of these findings to clinical study design.

Foundational Investigations: In Vitro and In Silico ADME Profiling

Early-stage drug development relies heavily on in vitro and in silico models to predict the ADME properties of a compound, thereby conserving resources and guiding chemical optimization.[5][6]

In Vitro Metabolic Stability Assessment

The initial step in understanding the metabolism of Angelol M is to assess its stability in the presence of drug-metabolizing enzymes. This is typically achieved using liver microsomes or S9 fractions, which contain a high concentration of cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I metabolism.[7][8]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

-

Preparation of Incubation Mixtures: In a 96-well plate, combine human liver microsomes (final protein concentration 0.5-1.0 mg/mL) with a phosphate buffer (pH 7.4).

-

Initiation of Reaction: Add Angelol M (final concentration, e.g., 1 µM) to the microsomal suspension.

-

Cofactor Addition: Initiate the metabolic reaction by adding a pre-warmed NADPH-generating system.[7] For control wells (to assess non-enzymatic degradation), add a buffer without the NADPH-generating system.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the remaining concentration of Angelol M at each time point using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9]

-

Data Analysis: Plot the natural logarithm of the percentage of Angelol M remaining versus time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½).

Caption: Workflow for in vitro metabolic stability assessment of Angelol M.

Cytochrome P450 Inhibition and Reaction Phenotyping

Understanding which CYP450 enzymes are responsible for metabolizing Angelol M (reaction phenotyping) and whether Angelol M inhibits these enzymes is crucial for predicting potential drug-drug interactions.[10]

Experimental Protocol: CYP450 Inhibition Assay

This is typically performed using commercially available kits containing fluorescent probe substrates for the major CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). The assay measures the ability of Angelol M to inhibit the metabolism of these probe substrates.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues.[10] Highly protein-bound drugs have a lower volume of distribution and are less readily cleared.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

-

Preparation: Prepare a solution of Angelol M in plasma from the relevant species (e.g., human, rat).

-

Dialysis: Add the plasma sample to one chamber of a RED device and a buffer to the other chamber, separated by a semipermeable membrane.

-

Incubation: Incubate the device at 37°C until equilibrium is reached.

-

Quantification: Measure the concentration of Angelol M in both the plasma and buffer chambers using LC-MS/MS.

-

Calculation: The fraction unbound (fu) is calculated from the ratio of the concentration in the buffer to the concentration in the plasma.

Preclinical In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential for determining the complete pharmacokinetic profile of Angelol M and for predicting its behavior in humans.[11] Rodent models (e.g., rats, mice) are commonly used for initial in vivo PK studies.[12]

Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study.[13] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and specificity.[9][14]

Key Validation Parameters for the Angelol M Bioanalytical Method:

| Parameter | Acceptance Criteria | Rationale |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | Ensures a proportional response of the assay to the concentration of the analyte. |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | Measures the closeness of the determined value to the true value. |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) | Assesses the reproducibility of the method. |

| Recovery | Consistent and reproducible | Determines the efficiency of the extraction process. |

| Matrix Effect | Minimal and consistent | Evaluates the influence of endogenous matrix components on the ionization of the analyte. |

| Stability | Analyte is stable under various storage and handling conditions | Ensures the integrity of the samples from collection to analysis. |

LLOQ: Lower Limit of Quantification

Intravenous and Oral Pharmacokinetic Study in Rats

To fully characterize the ADME of Angelol M, both intravenous (IV) and oral (PO) administration routes are investigated. The IV route provides a direct measure of distribution and elimination, while the PO route reveals information about absorption and first-pass metabolism.

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

-

Animal Dosing:

-

IV Group: Administer Angelol M as a single bolus injection into the tail vein (e.g., 1 mg/kg).

-

PO Group: Administer Angelol M by oral gavage (e.g., 10 mg/kg).

-

-

Blood Sampling: Collect serial blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Process the blood samples to obtain plasma and store frozen at -80°C until analysis.

-

Sample Analysis: Quantify the concentration of Angelol M in the plasma samples using the validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.

Caption: A logical workflow for a preclinical in vivo pharmacokinetic study.

Key Pharmacokinetic Parameters for Angelol M:

| Parameter | Description | Importance |

| Cmax | Maximum observed plasma concentration | Related to efficacy and potential toxicity. |

| Tmax | Time to reach Cmax | Indicates the rate of absorption.[15][16] |

| AUC | Area under the plasma concentration-time curve | Represents the total systemic exposure to the drug. |

| t½ | Elimination half-life | Determines the dosing interval.[15] |

| CL | Clearance | The volume of plasma cleared of the drug per unit time; indicates the efficiency of elimination. |

| Vd | Volume of distribution | The apparent volume into which the drug distributes in the body. |

| F (%) | Absolute bioavailability | The fraction of the orally administered dose that reaches systemic circulation. |

Tissue Distribution

Understanding where Angelol M distributes in the body is important for assessing its potential to reach the target site of action and for identifying any potential for accumulation in non-target tissues.

Experimental Protocol: Tissue Distribution Study in Rats

-

Dosing: Administer a single dose of Angelol M to rats.

-

Tissue Collection: At various time points post-dose, euthanize groups of animals and collect various tissues (e.g., liver, kidney, lung, brain, tumor tissue if applicable).

-

Homogenization: Homogenize the tissue samples.

-

Extraction and Analysis: Extract Angelol M from the tissue homogenates and quantify its concentration using LC-MS/MS.

Metabolism and Excretion

Identifying the metabolic pathways and routes of excretion of Angelol M is critical for a complete understanding of its disposition and for identifying any potentially active or toxic metabolites.

Metabolite Identification

High-resolution mass spectrometry is a powerful tool for identifying the structures of metabolites in plasma, urine, and feces following in vivo studies.

Excretion Studies

Mass balance studies, often using a radiolabeled version of Angelol M, are conducted to determine the primary routes and extent of excretion (i.e., urine versus feces).

Bridging to Clinical Development

The preclinical pharmacokinetic data for Angelol M will be instrumental in:

-

Human Dose Prediction: Allometric scaling from animal PK data can be used to predict the human pharmacokinetic profile and to select a safe starting dose for first-in-human clinical trials.

-

Identifying Potential Drug-Drug Interactions: In vitro CYP450 inhibition data can inform which concomitant medications should be avoided in clinical studies.

-

Guiding Formulation Development: The absorption characteristics of Angelol M will guide the development of an optimal oral formulation to achieve desired bioavailability.

Conclusion

A thorough and systematic investigation of the pharmacokinetic properties of Angelol M is a critical component of its preclinical development. The integrated use of in vitro, in silico, and in vivo methodologies, as outlined in this guide, will provide the necessary data to understand its ADME profile, predict its clinical behavior, and ultimately, to support its journey towards becoming a potential new therapeutic agent.

References

-

Pharmacokinetic and bioavailability study of angeloylgomisin H in rat plasma by UPLC-MS/MS - PMC. (n.d.). PubMed Central. Retrieved from [Link]

- Pharmacokinetics: An Overview of Drug Absorption, Distribution, Metabolism and Excretion. (2024). Preprints.org.

- Gangnus, T., Burckhardt, B. B., & CARS consortium. (2020). Low-volume LC–MS/MS method for the pharmacokinetic investigation of carvedilol, enalapril and their metabolites in whole blood and plasma: Application to a paediatric clinical trial. Drug Testing and Analysis.

-

Eldon, M. A., Battle, M. M., Coon, M. J., Nordblom, G. D., Sedman, A. J., & Colburn, W. A. (1993). Clinical pharmacokinetics and relative bioavailability of oral procaterol. Pharmaceutical Research, 10(4), 603–605. [Link]

-

In vitro metabolism of pyranocoumarin isomers decursin and decursinol angelate by liver microsomes from human and rodents - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

- Eloralintide (LY3841136), a novel amylin receptor agonist for the treatment of obesity: From discovery to clinical proof of concept. (2025). PubMed.

-

Inderal Interactions Checker. (n.d.). Drugs.com. Retrieved from [Link]

-

Bolleddula, J., et al. (2022). Absorption, Distribution, Metabolism, and Excretion of Therapeutic Proteins: Current Industry Practices and Future Perspectives. Drug Metabolism and Disposition, 50(5), 617-628. [Link]

-

Pharmacokinetics of Ingenol Mebutate Gel in Actinic Keratosis Under Maximum Use Conditions. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

-

Gleeson, M. P., Hersey, A., & Hannongbua, S. (2011). In-silico ADME models: a general assessment of their utility in drug discovery applications. Current Topics in Medicinal Chemistry, 11(4), 358–381. [Link]

-

Gismondi, A., et al. (2021). Malva sylvestris Flower Extract Exhibits Antineoplastic Potential Against Human Colon Cancer Cell Lines and Induces CDK2 Transcript Instability via Plant miR160-5p. Biomolecules, 11(11), 1636. [Link]

-

Liu, J., et al. (2013). In vitro metabolism of pyranocoumarin isomers decursin and decursinol angelate by liver microsomes from man and rodents. Planta Medica, 79(14), 1349-1356. [Link]

- Absorption, distribution, metabolism, and excretion considerations in selection of orally active indole-containing endothelin antagonist. (1996). PubMed.

-

Li, Y., et al. (2019). Pharmacokinetics and Tissue Distribution Study of Bisabolangelone From Angelicae Pubescentis Radix in Rat Using LC-MS/MS. Biomedical Chromatography, 33(4), e4433. [Link]

-

Absolute and relative bioavailability of oral acetaminophen preparations. (1983). Journal of Pharmaceutical Sciences, 72(8), 955-958. [Link]

- ADME | Absorption | Distribution | Metabolism | Excretion. (2023). YouTube.

-

Special Issue: Advances in Hepatology. (n.d.). MDPI. Retrieved from [Link]

- Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). (2019). Frontiers.

- In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. (2020). MDPI.

-

Drug Interactions Checker. (n.d.). Health Central. Retrieved from [Link]

- Analytical Methods for the Detection and Quantification of ADCs in Biological M

- Roche Pharmaceuticals: Angelman Syndrome Program Upd

- From Molecular Properties to Mechanistic ADME: A Guide to Scoring Success. (2025). YouTube.

- Quantitative analysis of small molecules in biological samples. (n.d.).

- What is ADME and how does it fit into drug development? (2020). BioIVT.

- Pharmacokinetics: Drug absorption, distribution, metabolism, and excretion (ADME). (2018).

- In vitro metabolism of synthetic cannabinoid AM1220 by human liver microsomes and Cunninghamella elegans using liquid chromatography coupled with high resolution mass spectrometry. (2018). SpringerMedizin.de.

- Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. (2025).

- Eloralintide, a selective amylin receptor agonist for the treatment of obesity: a 48-week phase 2, multicentre, double-blind, randomised, placebo-controlled trial. (2025). PubMed.

- An Open-Label Study in Healthy Volunteers to Determine the Absolute Bioavailability of, the Effect of Food and Dosing by Nasogastric Tube upon the Pharmacokinetics of a Single Oral Dose of Olorofim (OLO) - PMC. (2022).

-

Inderal LA Interactions Checker. (n.d.). Drugs.com. Retrieved from [Link]

-

Honório, K. M., Moda, T. L., & Andricopulo, A. D. (2013). Pharmacokinetic properties and in silico ADME modeling in drug discovery. Medicinal Chemistry, 9(2), 163–176. [Link]

- Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques. (n.d.).

- In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. (2024). MDPI.

- Drug Interactions With Oral Inhaled Medications - PMC. (n.d.).

-

Franklin, R. A., & Aldridge, A. (1987). The clinical pharmacokinetics and metabolism of the analgesic meptazinol. British Journal of Clinical Pharmacology, 23(3), 327–335. [Link]

- ADME (A: absorption; D, distribution; E, excretion; M, metabolism) processes of materials of the drug nanocarrier system (MDNS). (n.d.).

- Current insights into circulating biomarkers and their potential for predicting adolescent idiopathic scoliosis progression. (n.d.). Frontiers.

- McAinsh, J., et al. (1978). Bioavailability of atenolol formulations. Biopharmaceutics & Drug Disposition, 1(1), 27-36.

-

Enalapril Interactions Checker. (n.d.). Drugs.com. Retrieved from [Link]

-

Sparreboom, A., et al. (2004). Modulation of oral drug bioavailability: from preclinical mechanism to therapeutic application. Cancer Treatment Reviews, 30(5), 425-441. [Link]

Sources

- 1. Angelol M | TargetMol [targetmol.com]

- 2. bioivt.com [bioivt.com]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. youtube.com [youtube.com]

- 5. In-silico ADME models: a general assessment of their utility in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic properties and in silico ADME modeling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro metabolism of pyranocoumarin isomers decursin and decursinol angelate by liver microsomes from human and rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro metabolism of pyranocoumarin isomers decursin and decursinol angelate by liver microsomes from man and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. uab.edu [uab.edu]

- 14. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clinical pharmacokinetics and relative bioavailability of oral procaterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]

Methodological & Application

Analyzing Cell Cycle Arrest Induced by Angelol M: A Detailed Guide for Researchers

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of cell cycle arrest induced by Angelol M, a promising natural compound. This guide offers in-depth technical protocols and the scientific rationale behind the experimental design, ensuring accuracy and reproducibility.

Introduction: Angelol M and the Importance of Cell Cycle Analysis

Angelol M is a member of the coumarin family of natural products, compounds that are increasingly recognized for their potential therapeutic properties, including anti-cancer activities. Preliminary studies on related compounds suggest that Angelol M may exert its effects by inducing cell cycle arrest and apoptosis, making it a person of interest in oncological research.[1][2] Understanding the precise mechanism by which Angelol M affects cell proliferation is crucial for its development as a potential therapeutic agent.

Cell cycle analysis is a fundamental tool in cancer research and drug discovery. The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer.[3][4] By analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), researchers can determine if a compound like Angelol M inhibits cell proliferation by causing a block at a specific checkpoint.[5][6] Flow cytometry, a powerful technique for single-cell analysis, is the gold standard for this purpose.[7][8]

This application note will detail the use of flow cytometry with propidium iodide (PI) staining to investigate the effects of Angelol M on the cell cycle. Additionally, it will provide a protocol for assessing apoptosis using Annexin V-FITC and PI co-staining, offering a more complete picture of Angelol M's cellular impact.

Principle of Cell Cycle Analysis by Flow Cytometry

Flow cytometry allows for the rapid analysis of thousands of cells per second. For cell cycle analysis, cells are typically fixed to permeabilize their membranes and then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).[8][9] The amount of PI that binds to the DNA is directly proportional to the amount of DNA in the cell.

-

G0/G1 phase: Cells in this phase are diploid and have a 2n DNA content.

-

S phase: Cells are actively replicating their DNA, so their DNA content is between 2n and 4n.

-

G2/M phase: Cells have completed DNA replication and are tetraploid, containing a 4n DNA content, before dividing.

By measuring the fluorescence intensity of PI in a population of cells, a histogram can be generated that displays the distribution of cells in each phase of the cell cycle. An accumulation of cells in a particular phase after treatment with a compound like Angelol M indicates cell cycle arrest at that checkpoint.[10]

Experimental Protocols

Part 1: Cell Culture and Treatment with Angelol M

This protocol is a general guideline and should be optimized for the specific cell line being used.

Materials:

-

Cancer cell line of interest (e.g., LNCaP, HeLa, etc.)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Angelol M (ensure purity and proper storage)

-

Vehicle control (e.g., DMSO)

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed the cells in appropriate culture vessels at a density that will allow for logarithmic growth during the experiment.

-

Cell Adherence: Allow the cells to adhere and grow for 24 hours in the incubator.

-

Angelol M Treatment: Prepare a stock solution of Angelol M in a suitable solvent (e.g., DMSO). Dilute the stock solution in complete culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration of Angelol M.

-

Treatment Incubation: Remove the old medium from the cells and replace it with the medium containing different concentrations of Angelol M. Include a vehicle-treated control group.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to observe the effects on the cell cycle.

Part 2: Cell Cycle Analysis using Propidium Iodide Staining

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

RNase A solution (100 µg/mL)[9]

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Procedure:

-

Cell Harvesting: After the treatment period, harvest the cells. For adherent cells, wash with PBS, detach using Trypsin-EDTA, and then collect the cells. For suspension cells, collect them directly.

-

Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[11]

-

Incubation: Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at this stage for several weeks.

-

Rehydration and Staining:

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect the fluorescence data for at least 10,000 events per sample. The PI fluorescence is typically detected in the FL2 or FL3 channel.

Part 3: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide Staining

To complement the cell cycle analysis, it is crucial to assess whether Angelol M also induces apoptosis. The Annexin V-FITC/PI assay is a widely used method for this purpose.[12][13][14]

Principle:

-

Annexin V-FITC: Annexin V is a protein that has a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by FITC-conjugated Annexin V.[15]

-

Propidium Iodide (PI): PI is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where the membrane integrity is compromised.[15]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the cells after Angelol M treatment as described in the cell cycle analysis protocol.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Analysis and Interpretation

Cell Cycle Analysis

The data from the flow cytometer can be analyzed using appropriate software (e.g., FlowJo, FCS Express). The software will generate a histogram of cell count versus PI fluorescence intensity.

-

Gating: First, gate on the single-cell population to exclude doublets and debris.

-

Histogram Analysis: The histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases. The software can be used to quantify the percentage of cells in each phase.

| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| Vehicle Control | (Value) | (Value) | (Value) |

| Angelol M (Conc. 1) | (Value) | (Value) | (Value) |

| Angelol M (Conc. 2) | (Value) | (Value) | (Value) |

An increase in the percentage of cells in a specific phase after Angelol M treatment compared to the vehicle control indicates cell cycle arrest at that checkpoint.

Apoptosis Analysis

The apoptosis data is typically displayed as a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The plot can be divided into four quadrants:

-

Lower Left (Annexin V- / PI-): Live cells

-

Lower Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper Left (Annexin V- / PI+): Necrotic cells

| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control | (Value) | (Value) | (Value) |

| Angelol M (Conc. 1) | (Value) | (Value) | (Value) |

| Angelol M (Conc. 2) | (Value) | (Value) | (Value) |

An increase in the percentage of early and late apoptotic cells following Angelol M treatment would confirm its apoptosis-inducing activity.

Visualization of Workflows and Pathways

Experimental Workflow

Caption: Experimental workflow for analyzing cell cycle and apoptosis.

Potential Signaling Pathway for Cell Cycle Arrest

Based on studies of related compounds, Angelol M may induce cell cycle arrest through the modulation of key regulatory pathways, such as the NF-κB pathway, which is known to play a role in both cell proliferation and apoptosis.[16][17][18][19][20]

Caption: Putative signaling pathway of Angelol M-induced cell cycle arrest.

Conclusion

This application note provides a robust framework for investigating the effects of Angelol M on cell cycle progression and apoptosis. By following these detailed protocols, researchers can obtain reliable and reproducible data to elucidate the mechanism of action of this promising natural compound. The combined analysis of cell cycle distribution and apoptosis will provide a comprehensive understanding of Angelol M's anti-proliferative effects, which is essential for its further development as a potential therapeutic agent.

References

-

Assay Genie. (2022, November 1). Flow Cytometry Propidium Iodide Protocol. YouTube. [Link]

- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). An Annexin V-FITC-Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line. Methods in Molecular Biology, 1419, 45–52.

-

JoVE. (2023, April 30). Cell Death Pathways and Annexin V & PI Labeling studies. [Link]

-

JoVE. (2022, June 10). Modified Annexin V/Propidium Iodide Apoptosis Assay: Assessment Of Cell Death l Protocol Preview. YouTube. [Link]

-

Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

-

University of Massachusetts Medical School. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

-

Khan Academy. (n.d.). Cell cycle checkpoints. Retrieved from [Link]

- Chen, F., Castranova, V., & Shi, X. (2001). New Insights into the Role of Nuclear Factor-κB in Cell Growth Regulation. Journal of Environmental Pathology, Toxicology and Oncology, 20(3), 199-210.

- Zhang, L., Wang, H., Zhu, J., Ding, K., & Yue, J. (2012). Small Compound 6-O-Angeloylplenolin Induces Mitotic Arrest and Exhibits Therapeutic Potentials in Multiple Myeloma. PLoS ONE, 7(8), e41643.

- Aprot, C., Yang, Z., & Tang, L. (2015). Linalool Induces Cell Cycle Arrest and Apoptosis in Leukemia Cells and Cervical Cancer Cells through CDKIs. International Journal of Molecular Sciences, 16(11), 25969–25983.

- Barnum, K. J., & O'Connell, M. J. (2014). Cell Cycle Regulation by Checkpoints. Methods in Molecular Biology, 1170, 29–40.

- Hinz, M., Krappmann, D., Eichten, A., Heder, A., Scheidereit, C., & Strauss, M. (1999). NF-κB Function in Growth Control: Regulation of Cyclin D1 Expression and G0/G1-to-S-Phase Transition. Molecular and Cellular Biology, 19(4), 2690–2698.

-

Biology LibreTexts. (2024, November 22). 10.3B: Regulation of the Cell Cycle at Internal Checkpoints. [Link]

-

JoVE. (2023, April 30). NF-kB-dependent Signaling Pathway. [Link]

- Gismondi, A., Canuti, L., & Canini, A. (2020). Malva sylvestris Flower Extract Exhibits Antineoplastic Potential Against Human Colon Cancer Cell Lines and Induces CDK2 Transcript Instability via Plant miR160-5p. International Journal of Molecular Sciences, 21(11), 3876.

-

Biology Exams 4 U. (2025, January 2). Cell Cycle Regulation and Checkpoints|| G1, G2 and M Checkpoint Regulation in 9 minutes. YouTube. [Link]

-

ResearchGate. (n.d.). OEL induced cell cycle arrest in G2/M phase. Retrieved from [Link]

-

Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

-

Wikipedia. (n.d.). Cell cycle checkpoint. Retrieved from [Link]

-

The World Of Bio-Science. (2019, February 18). NF-κB Pathway | Cell Survival Pathway. YouTube. [Link]

-

Taylor & Francis Online. (n.d.). Cell cycle arrest – Knowledge and References. Retrieved from [Link]

Sources

- 1. Small Compound 6-O-Angeloylplenolin Induces Mitotic Arrest and Exhibits Therapeutic Potentials in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cell Cycle Regulation by Checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. vet.cornell.edu [vet.cornell.edu]

- 12. An Annexin V-FITC-Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]

- 14. bosterbio.com [bosterbio.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. New Insights into the Role of Nuclear Factor-κB in Cell Growth Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NF-κB Function in Growth Control: Regulation of Cyclin D1 Expression and G0/G1-to-S-Phase Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Video: NF-kB-dependent Signaling Pathway [jove.com]

- 19. NF-κB - Wikipedia [en.wikipedia.org]

- 20. m.youtube.com [m.youtube.com]

Application Note & Protocol: Quantification of Angelol M in Biological Samples using LC-MS/MS

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Angelol M

Angelol M, a member of the angular furanocoumarin family, has garnered significant interest within the scientific community for its potential therapeutic properties. With a molecular weight of 376.4 g/mol and the chemical formula C₂₀H₂₄O₇, its complex structure presents both opportunities and challenges for bioanalysis[1][2]. Accurate quantification of Angelol M and its metabolites in biological matrices such as plasma, urine, and tissue homogenates is paramount for elucidating its pharmacokinetic and pharmacodynamic profiles, which is a critical step in any drug development pipeline.

This document provides a comprehensive, field-proven guide for the development and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Angelol M. The protocols outlined herein are designed to meet the stringent requirements of regulatory bodies, ensuring data integrity and reliability. We will delve into the rationale behind experimental choices, from sample preparation to mass spectrometric detection, providing a self-validating framework for your research.

Anticipated Metabolic Pathways of Angelol M

Understanding the metabolic fate of Angelol M is crucial for a comprehensive pharmacokinetic assessment. As an angular furanocoumarin, it is anticipated to undergo extensive metabolism primarily mediated by cytochrome P450 (CYP) enzymes in the liver[3][4]. The detoxification of furanocoumarins in vivo is a rapid process involving these enzymes[3]. Potential metabolic transformations for Angelol M may include:

-

Hydroxylation: Addition of hydroxyl groups to the furanocoumarin core or the side chains.

-

Epoxidation: Formation of epoxides on the furan ring, which can then be hydrolyzed to diols.

-

O-demethylation: Removal of the methyl group from the methoxy moiety.

-

Glucuronidation and Sulfation: Conjugation of the parent compound or its phase I metabolites with glucuronic acid or sulfate to increase water solubility and facilitate excretion, particularly in urine[5][6].

A thorough understanding of these potential metabolic pathways is essential for identifying and quantifying relevant metabolites that may contribute to the overall pharmacological or toxicological profile of Angelol M. The analytical method described below can be adapted to include the monitoring of these potential metabolites.

Experimental Workflow for Angelol M Quantification

The following diagram illustrates the logical flow of the analytical process, from sample collection to data analysis.

Caption: Workflow for Angelol M quantification.

Detailed Application Protocols

Sample Preparation: Isolating Angelol M from Complex Matrices

The choice of sample preparation technique is critical for removing interferences and concentrating the analyte. The selection depends on the matrix and the desired sensitivity.

a) Liquid-Liquid Extraction (LLE) Protocol for Plasma Samples:

LLE is a robust and cost-effective method for cleaning up plasma samples.

-

Step 1: To 100 µL of plasma sample in a polypropylene tube, add 10 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled Angelol M). Vortex for 10 seconds.

-

Step 2: Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane)[7]. The choice of solvent should be optimized for Angelol M's polarity.

-

Step 3: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Step 4: Centrifuge at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Step 5: Carefully transfer the upper organic layer to a clean tube.

-

Step 6: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Step 7: Reconstitute the dried residue in 100 µL of the mobile phase starting composition and inject into the LC-MS/MS system.

b) Solid-Phase Extraction (SPE) Protocol for Urine Samples:

SPE offers higher selectivity and cleaner extracts compared to LLE, which is particularly beneficial for complex matrices like urine.

-

Step 1: Condition a suitable SPE cartridge (e.g., a reversed-phase C18 cartridge) with 1 mL of methanol followed by 1 mL of water.

-

Step 2: To 200 µL of urine sample, add 10 µL of the IS working solution.

-

Step 3: Load the sample onto the conditioned SPE cartridge.

-

Step 4: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Step 5: Elute Angelol M and the IS with 1 mL of methanol or another suitable organic solvent.

-

Step 6: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

c) QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Tissue Homogenates:

The QuEChERS method, initially developed for pesticide residue analysis, has been successfully adapted for the extraction of furanocoumarins from various matrices[5][8].

-

Step 1: Homogenize the tissue sample in a suitable buffer.

-

Step 2: To 100 mg of tissue homogenate, add 10 µL of the IS working solution and 400 µL of acetonitrile.

-

Step 3: Add the QuEChERS salt packet (e.g., magnesium sulfate and sodium acetate) and vortex vigorously for 1 minute[5].

-

Step 4: Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.

-

Step 5: Collect the acetonitrile supernatant for direct injection or further cleanup if necessary.

LC-MS/MS Method Parameters

The following table outlines the recommended starting parameters for the LC-MS/MS analysis of Angelol M. These parameters should be optimized for your specific instrumentation and application.

| Parameter | Recommended Condition | Rationale |

| LC System | UPLC/HPLC system | Provides high-resolution separation. |

| Column | Reversed-phase C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.8 µm) | Offers good retention and separation for moderately polar compounds like furanocoumarins. A fluoro-phenyl column can provide alternative selectivity for isomeric separation[9]. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization and improves chromatographic peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile is often preferred for its lower viscosity and better elution strength for many compounds. |

| Gradient Elution | Start with a low percentage of B, ramp up to a high percentage to elute Angelol M, then return to initial conditions for equilibration. | A gradient is necessary to effectively separate the analyte from matrix components and potential metabolites. |

| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for analytical UPLC/HPLC columns. |

| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |

| Injection Volume | 1 - 10 µL | Should be optimized to achieve the desired sensitivity without overloading the column. |

| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis due to its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode[9]. |

| Ionization Source | Electrospray Ionization (ESI) in Positive Mode | Furanocoumarins generally ionize well in positive ESI mode[10][11]. |

| MRM Transitions | Precursor ion (Q1): [M+H]⁺ for Angelol M (m/z 377.15). Product ions (Q3) should be determined by infusing a standard solution of Angelol M and performing a product ion scan. | MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| Internal Standard | Stable isotope-labeled (SIL) Angelol M (e.g., D₃-Angelol M) is highly recommended. If unavailable, a structurally similar furanocoumarin can be used. | A SIL-IS is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification[2]. |

Method Validation: Ensuring Data Integrity

A comprehensive method validation must be performed according to the guidelines from regulatory agencies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH)[6][12]. The following parameters must be assessed:

| Validation Parameter | Acceptance Criteria (Typical) |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources. |

| Linearity and Range | Calibration curve with at least six non-zero standards, with a correlation coefficient (r²) ≥ 0.99. |

| Accuracy and Precision | Within-run and between-run accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the LLOQ) for quality control (QC) samples at low, medium, and high concentrations. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20% CV). |

| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution. The CV of the IS-normalized matrix factor should be ≤15%. |

| Recovery | The extraction efficiency of the analyte from the biological matrix. Should be consistent and reproducible. |

| Stability | Analyte stability should be evaluated under various conditions: freeze-thaw, short-term (bench-top), long-term (storage), and in-processed samples. |

Data Presentation and Interpretation

All quantitative data from the method validation should be summarized in clear and concise tables for easy review and interpretation. An example of a table for summarizing accuracy and precision data is provided below.

Table 1: Summary of Intra-day and Inter-day Accuracy and Precision for Angelol M in Human Plasma

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 days) |

| Mean Conc. ± SD (ng/mL) | Accuracy (%) | ||

| LLOQ | 1 | 1.05 ± 0.12 | 105.0 |

| Low | 3 | 2.91 ± 0.25 | 97.0 |

| Medium | 50 | 51.5 ± 3.6 | 103.0 |

| High | 150 | 147.0 ± 9.6 | 98.0 |

Conclusion: A Robust Framework for Angelol M Bioanalysis

The methodologies presented in this application note provide a comprehensive and scientifically sound framework for the quantitative analysis of Angelol M in biological samples. By adhering to these protocols and validation guidelines, researchers can generate high-quality, reliable data to support preclinical and clinical studies. The adaptability of the LC-MS/MS platform also allows for the future inclusion of Angelol M metabolites, enabling a more complete understanding of its disposition in biological systems.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51665956, Angelol M. Retrieved from [Link]

-

Ganzera, M., & Stuppner, H. (2025, August 10). An LC/MS/MS Method for the Analysis of Furocoumarins in Citrus Oil. ResearchGate. Retrieved from [Link]

-

Melough, M. M., Lee, S. G., & Chun, O. K. (2016). Development of a comprehensive analytical method for furanocoumarins in grapefruit and their metabolites in plasma and urine using UPLC-MS/MS: a preliminary study. Food & Function, 7(8), 3464–3474. [Link]

-

Lee, S. G., Kim, J., & Chun, O. K. (2016). Development of a Comprehensive Analytical Method for Furanocoumarins in Grapefruit and Their Metabolites in Plasma and Urine Using UPLC-MS/MS, a Preliminary Study. ResearchGate. Retrieved from [Link]

-

Shimadzu. (n.d.). Targeted Screening of Coumarins and Furanocoumarins in Essential Oils Utilizing High-Resolution Quadrupole Time. Retrieved from [Link]

-

Waters. (n.d.). Simultaneous Quantification of 16 Furanocoumarins in Essential Oils Using a Robust and Sensitive Triple Quad LC-MS/MS Method. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Waters Corporation. (n.d.). Simultaneous Quantification of 16 Furanocoumarins in Essential Oils Using a Robust and Sensitive Triple Quad LC-MS/MS Method. Retrieved from [Link]

-

International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

Melough, M. M., Lee, S. G., & Chun, O. K. (2016). Identification and Quantitation of Furocoumarins in Popularly Consumed Foods in the U.S. Using QuEChERS Extraction Coupled with UPLC-MS/MS Analysis. PMC. Retrieved from [Link]

-

Wen, Z., et al. (2005). Metabolism of linear and angular furanocoumarins by Papilio polyxenes CYP6B1 co-expressed with NADPH cytochrome P450 reductase. PubMed. Retrieved from [Link]

-

Chen, X., et al. (2016). Development of a comprehensive analytical method for furanocoumarins in grapefruit and their metabolites in plasma and urine using UPLC-MS/MS: a preliminary study. PubMed. Retrieved from [Link]

-

Dugrand, A., et al. (2013). Coumarin and Furanocoumarin Quantitation in Citrus Peel via UPLC coupled with Mass Spectrometry (UPLC-MS). ResearchGate. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2024, November 5). Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Retrieved from [Link]

Sources

- 1. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. mdpi.com [mdpi.com]

- 4. Metabolism of linear and angular furanocoumarins by Papilio polyxenes CYP6B1 co-expressed with NADPH cytochrome P450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identifying Furanocoumarins in Grapefruit Juice via Mass Spectrometry - Examining Food [thermofisher.com]

- 7. japsonline.com [japsonline.com]

- 8. Development of a comprehensive analytical method for furanocoumarins in grapefruit and their metabolites in plasma and urine using UPLC-MS/MS: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. waters.com [waters.com]

- 10. shimadzu.com [shimadzu.com]

- 11. Identification and Quantitation of Furocoumarins in Popularly Consumed Foods in the U.S. Using QuEChERS Extraction Coupled with UPLC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Quantitative Analysis of Angelol M in Botanical Extracts Using High-Performance Liquid Chromatography

Senior Application Scientist Note: This document provides a comprehensive, technically detailed guide for the quantitative analysis of Angelol M, a naturally occurring furanocoumarin, using High-Performance Liquid Chromatography (HPLC). This application note is intended for researchers, scientists, and drug development professionals who require a robust and validated method for the determination of Angelol M in complex matrices such as botanical extracts.

Introduction to Angelol M and its Analytical Importance

Angelol M is a furanocoumarin derivative that has garnered interest within the scientific community for its potential biological activities. As a member of the coumarin family, it is found in various plant species, notably in the roots of Angelica species, which are prominent in traditional medicine. The accurate quantification of Angelol M is crucial for the quality control of raw botanical materials, standardization of herbal preparations, and for pharmacokinetic and pharmacodynamic studies in drug discovery and development.

This guide eschews a rigid template in favor of a logical, in-depth exploration of the HPLC method development and validation for Angelol M. We will delve into the causality behind the experimental choices, ensuring a protocol that is not only repeatable but also scientifically sound and self-validating.

Chromatographic Principles and Method Rationale

The selection of an appropriate HPLC method is predicated on the physicochemical properties of the analyte. Angelol M, with its core furanocoumarin structure, possesses moderate polarity. This characteristic makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical approach.

In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilyl- or C18-bonded silica), while the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds, like Angelol M, will have a stronger affinity for the C18 stationary phase and will thus elute later than more polar compounds.

A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often employed for complex samples like plant extracts. This technique ensures the efficient elution of a wide range of compounds with varying polarities, leading to better resolution and peak shapes.

Visualizing the HPLC Workflow

Caption: Workflow for the HPLC analysis of Angelol M.

Detailed Application Protocol

This protocol is designed to be a starting point for method development and should be optimized and validated for your specific application and matrix.

Part 1: Preparation of Solutions

-

Mobile Phase A (Aqueous): HPLC-grade water. It is recommended to add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape and resolution.

-

Mobile Phase B (Organic): HPLC-grade acetonitrile.

-

Diluent: A mixture of Mobile Phase A and B, typically in a 50:50 (v/v) ratio, or a composition similar to the initial gradient conditions.

-

Standard Stock Solution of Angelol M (e.g., 1000 µg/mL): Accurately weigh a known amount of Angelol M reference standard and dissolve it in the diluent. Store this solution in a dark, refrigerated environment.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Part 2: Sample Preparation (from Plant Material)

The following is a general procedure for the extraction of Angelol M from dried plant material, such as Angelica root powder.

-

Extraction:

-

Accurately weigh approximately 1.0 g of the powdered plant material into a suitable flask.

-

Add a known volume (e.g., 25 mL) of an appropriate extraction solvent (e.g., methanol or 70% ethanol).

-

Perform ultrasonic extraction for 30-60 minutes at room temperature.

-

-

Centrifugation and Filtration:

-

Centrifuge the extract at a high speed (e.g., 4000 rpm) for 10 minutes to pellet the solid material.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Part 3: HPLC Instrumentation and Conditions

The following table summarizes the recommended HPLC parameters for the analysis of Angelol M.

| Parameter | Recommended Setting | Rationale |

| HPLC System | A system with a gradient pump, autosampler, column oven, and a UV/PDA detector. | Standard equipment for robust and reproducible chromatographic analysis. |

| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) | Provides excellent separation for moderately nonpolar compounds like Angelol M.[1][2] |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A common and effective mobile phase system for the analysis of furanocoumarins.[1][2] The acid helps to suppress the ionization of any acidic functional groups, leading to sharper peaks. |

| Gradient Elution | 0-5 min: 30% B5-20 min: 30-80% B20-25 min: 80% B25-26 min: 80-30% B26-30 min: 30% B | This gradient profile allows for the effective separation of Angelol M from other components in the plant extract. The initial isocratic hold ensures good peak shape for early eluting compounds, while the gradient effectively elutes more retained compounds. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and separation efficiency. |